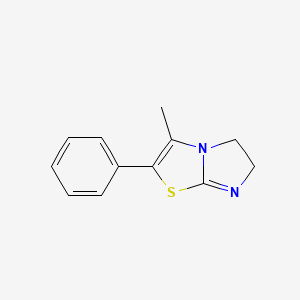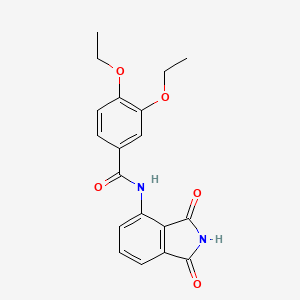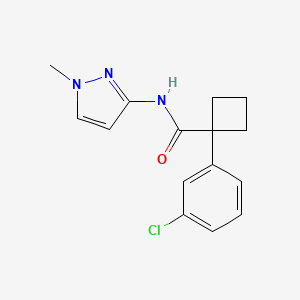
CID 3356140
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 3356140 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. It is a small molecule inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth and proliferation, DNA repair, and gene expression.
Mécanisme D'action
CID 3356140 inhibits the activity of the protein kinase CK2, which is involved in various cellular processes. CK2 plays a crucial role in cell growth and proliferation by regulating the activity of various signaling pathways. It also plays a role in DNA repair and gene expression. Inhibition of CK2 by CID 3356140 leads to the disruption of these cellular processes, ultimately resulting in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
CID 3356140 has been shown to have several biochemical and physiological effects. It inhibits the activity of CK2, leading to the disruption of various cellular processes. It also induces apoptosis in cancer cells and has neuroprotective effects. In addition, it has been found to inhibit the replication of hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
CID 3356140 has several advantages for lab experiments. It is a small molecule inhibitor of CK2, making it easy to use in vitro and in vivo experiments. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, it also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. In addition, it can have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of CID 3356140. One direction is to explore its potential therapeutic applications in other diseases, such as viral infections and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of CID 3356140. In addition, further studies are needed to understand the off-target effects of CID 3356140 and to develop strategies to minimize them.
Conclusion:
CID 3356140 is a small molecule inhibitor of CK2 that has gained significant attention in scientific research due to its potential therapeutic applications. It has been extensively studied for its effects on cancer cells, neurodegenerative disorders, and viral infections. Its mechanism of action is well understood, and it has several advantages for lab experiments. However, it also has some limitations, and further studies are needed to explore its potential therapeutic applications and develop more potent and selective inhibitors of CK2.
Méthodes De Synthèse
CID 3356140 is synthesized by reacting 2,6-diaminopurine with 2-(2-thienyl) acetic acid in the presence of acetic anhydride and pyridine. The resulting compound is then purified using column chromatography. The overall yield of the synthesis method is approximately 50%.
Applications De Recherche Scientifique
CID 3356140 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, CID 3356140 has neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. It has also been found to inhibit the replication of hepatitis C virus, making it a potential antiviral agent.
Propriétés
IUPAC Name |
3-methyl-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-9-11(10-5-3-2-4-6-10)15-12-13-7-8-14(9)12/h2-6H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPWXBNBOIRLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NCCN12)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[3-[(4-chlorophenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7519076.png)

![(6-Bromonaphthalen-2-yl) 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7519091.png)

![3-[[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]sulfamoyl]benzoic acid](/img/structure/B7519102.png)
![3H-Benzo[e][1,4]diazepin-5(4H)-one](/img/structure/B7519109.png)
![2-(6-Chloro-3-oxo-2,3-dihydro-4H-benzo[B][1,4]oxazin-4-YL)-N-(prop-2-YN-1-YL)acetamide](/img/structure/B7519132.png)
![4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7519142.png)
![3-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-4-(3-methoxypropyl)-1H-1,2,4-triazol-5-one](/img/structure/B7519150.png)
![3-[(4-Tert-butylphenoxy)methyl]-5-[(2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7519167.png)

![2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
![2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
![N~1~-(cyclopropylmethyl)-2-[4-(2-methylphenyl)piperazino]acetamide](/img/structure/B7519193.png)